REACTION_SMILES
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[CH3:17][CH2:18][NH2:19].[Cl-:16].[Cl:1][c:2]1[c:3]([F:15])[c:4]([C:5](=[O:6])[OH:7])[c:8]([Si:11]([CH3:12])([CH3:13])[CH3:14])[cH:9][cH:10]1>>[Cl:1][c:2]1[c:3]([F:15])[c:4]([C:5](=[O:6])[OH:7])[cH:8][cH:9][cH:10]1
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Name
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Type
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product
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Smiles
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O=C(O)c1cccc(Cl)c1F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |